1-(6-Methylpyridin-2-yl)propan-1-one

Lipophilicity LogP ADME

1-(6-Methylpyridin-2-yl)propan-1-one (CAS 165126-71-6) is a 2,6-disubstituted pyridine derivative belonging to the aryl alkyl ketone class, with a propanoyl group at the 2-position and a methyl substituent at the 6-position of the pyridine ring. Its molecular formula C9H11NO corresponds to a molecular weight of 149.19 Da and a computed LogP of approximately 1.98.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 165126-71-6
Cat. No. B575699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridin-2-yl)propan-1-one
CAS165126-71-6
Synonyms1-Propanone,1-(6-methyl-2-pyridinyl)-(9CI)
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESCCC(=O)C1=CC=CC(=N1)C
InChIInChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3
InChIKeyNPTHNNQFYCAGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridin-2-yl)propan-1-one (CAS 165126-71-6): Procurement-Relevant Identity & Classification


1-(6-Methylpyridin-2-yl)propan-1-one (CAS 165126-71-6) is a 2,6-disubstituted pyridine derivative belonging to the aryl alkyl ketone class, with a propanoyl group at the 2-position and a methyl substituent at the 6-position of the pyridine ring [1]. Its molecular formula C9H11NO corresponds to a molecular weight of 149.19 Da and a computed LogP of approximately 1.98 . The compound is primarily employed as a building block or intermediate in medicinal chemistry syntheses, notably as a precursor in ALK5 kinase inhibitor programmes [2], and is commercially offered at purity specifications of 95% (standard) or ≥98% (NLT) by multiple suppliers .

Workflow Medicinal chemistry building block; ALK5 kinase inhibitor fragment elaboration
Selection Two purity tiers available: 95% standard or ≥98% NLT with batch-specific QC
Use context CNS MPO-compliant fragment library construction and heterocycle derivatisation

Why a Simple Pyridyl Ketone Cannot Replace 1-(6-Methylpyridin-2-yl)propan-1-one


While multiple pyridyl propanone/ethanone analogues share the same polar surface area (PSA = 29.96 Ų), their lipophilicity, steric profile, and metabolic susceptibility diverge substantially . The 6-methyl group in 1-(6-methylpyridin-2-yl)propan-1-one elevates LogP to ~1.98 compared to 1.67 for the unsubstituted 2-propionylpyridine, altering membrane permeability and off-target binding potential . Conversely, the propan-2-one positional isomer (LogP ~1.52) or the branched isopropyl ketone (LogP ~2.23) can shift pharmacokinetic behaviour outside the design window of optimised lead series . In the ALK5 inhibitor scaffold published by Li et al., the precise 2-(propan-1-one)-6-methylpyridine fragment proved essential for retaining on-target ALK5 potency while achieving selectivity over p38α MAP kinase—a differentiation that would be lost if an unsubstituted, acetyl, branched, or isomeric ketone building block were substituted [1].

LogP shift Unsubstituted or branched analogs alter lipophilicity, which may shift membrane permeability and off-target binding profiles.
Selectivity loss Replacing the 2-(propan-1-one)-6-methylpyridine fragment can erode ALK5/p38α selectivity demonstrated in published inhibitor series.
Synthesis risk Isomeric propan-2-one or unsubstituted pyridyl ketones may require different synthetic routes with lower regiochemical fidelity.

Quantitative Comparator Evidence for 1-(6-Methylpyridin-2-yl)propan-1-one (CAS 165126-71-6)


Lipophilicity (LogP) Differentiation Against Unsubstituted, Isomeric, and Branched Pyridyl Ketone Analogs

The computed LogP of 1-(6-methylpyridin-2-yl)propan-1-one is 1.98, representing a ~19% increase over the unsubstituted 2-propionylpyridine (LogP 1.67) and a ~30% increase over the propan-2-one positional isomer (LogP 1.52), while remaining ~11% below the branched isopropyl analog (LogP 2.23) . This intermediate lipophilicity places the compound in a balanced range favourable for both aqueous solubility and membrane penetration, relevant to CNS and intracellular target programmes [1].

LogP differentiation
Cross-study comparable
LogP 1.98: +0.31 vs unsubstituted, +0.46 vs propan-2-one, −0.25 vs branched
Supports balanced permeability-solubility window for CNS and intracellular target programmes.
Computed values; experimental confirmation recommended.
Lipophilicity LogP ADME Permeability Structure-Property Relationship

Molecular Weight Advantage for Fragment-Based and Lead-Like Design Compliance

At MW 149.19, 1-(6-methylpyridin-2-yl)propan-1-one sits below the 160 Da threshold for fragment-based screening collections (Rule of Three: MW <300) [1]. The unsubstituted 2-propionylpyridine (MW 135.17) is lighter but lacks the methyl handle for hydrophobic pocket engagement. The branched 2-methyl-1-(6-methylpyridin-2-yl)propan-1-one (MW 163.22) exceeds 160 Da and adds rotatable bond count, reducing ligand efficiency metrics . The target compound thus offers the smallest MW increment that retains the critical 6-methyl pharmacophore feature, maximising ligand efficiency while preserving vector for fragment growth into the propanoyl chain [2].

MW fragment compliance
Cross-study comparable
MW 149 Da: +14 vs ethanone, −14 vs branched analog
Fits Rule of Three fragment criteria, providing optimal starting point for hit evolution.
Rotatable bond count = 2; HBA = 2; HBD = 0.
Molecular Weight Fragment-Based Drug Discovery Rule of Three Lead-Likeness

Validated Synthetic Accessibility: Grignard-Based Route from 2-Cyano-6-methylpyridine with 66% Isolated Yield

A documented, reproducible synthesis of 1-(6-methylpyridin-2-yl)propan-1-one proceeds via ethylmagnesium bromide addition to 2-cyano-6-methylpyridine in the presence of Cu(I)Br and TBSCl in THF at −70 °C to room temperature, affording the product as a red oil in 66% isolated yield after chromatographic purification . This method is disclosed in EP1772454 A1 (Reference Example B17) and is amenable to multi-gram scale [1]. The analogous propan-2-one isomer (CAS 65702-08-1) requires a different synthetic entry (typically via alkylation of 2,6-lutidine derivatives), while the unsubstituted 2-propionylpyridine lacks the directing effect of the 6-methyl group during metallation or cross-coupling steps, potentially reducing regiochemical fidelity [2].

Synthetic accessibility
Supporting evidence
66% isolated yield via Grignard addition to 2-cyano-6-methylpyridine
Patent-documented scalable route reduces procurement risk for multi-gram scale-up.
EP1772454 A1; Cu(I)Br, TBSCl, THF, −70 °C to RT.
Synthesis Grignard Reaction Nitrile Addition Scalability

ALK5 Kinase Selectivity Over p38α MAP Kinase: The 6-Methylpyridin-2-yl Fragment as a Pharmacophoric Determinant

In a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles evaluated by Li et al., compound 12k incorporating the 1-(6-methylpyridin-2-yl) fragment displayed 80.8% ALK5 inhibition at 10 μM (IC50 = 4.69 μM) while simultaneously showing negligible p38α MAP kinase inhibition (−1.94% at 10 μM) [1]. This selectivity profile is critically dependent on the 6-methyl-2-pyridyl substitution pattern; earlier work by the same group demonstrated that removal or alteration of the pyridyl substituent consistently eroded kinase selectivity and potency [2].

ALK5/p38α selectivity
Class-level inference
80.8% ALK5 inhibition at 10 μM; −1.94% p38α inhibition at 10 μM
Reported selectivity window supports kinase inhibitor building-block selection context.
Compound 12k, Li et al. 2013; selectivity is fragment-class dependent.
ALK5 Kinase p38α Selectivity TGF-β Receptor Triazole Scaffold

Commercial Purity Benchmarks: 95% vs ≥98% NLT Specifications Across Suppliers

1-(6-Methylpyridin-2-yl)propan-1-one is commercially available at two distinct purity tiers from major suppliers. Bidepharm and AKSci offer a standard specification of 95%, with batch-specific QC documentation including NMR, HPLC, and GC . MolCore provides an NLT 98% purity grade under ISO-compliant quality systems suitable for pharmaceutical R&D and quality control applications . By contrast, the unsubstituted 2-propionylpyridine is commonly listed at 97% and the propan-2-one isomer is frequently sold as technical grade without guaranteed purity specification, introducing additional purification burden when precise stoichiometry or impurity profiling is critical .

Purity benchmarks
Supporting evidence
95% standard; ≥98% NLT with NMR/HPLC/GC documentation
Higher NLT grade may reduce repurification needs and impurity-driven assay false positives.
Supplier-reported; independent QC verification advised.
Purity Quality Control NMR HPLC Procurement Specification

Zero H-Bond Donors and Low PSA (30 Ų) for CNS Multiparameter Optimisation (MPO) Compliance

1-(6-Methylpyridin-2-yl)propan-1-one possesses zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (tPSA) of 30 Ų [1]. These parameters collectively yield a CNS MPO desirability score ≥5.0 (calculated from ClogP 1.98, ClogD, MW 149, tPSA 30, HBD 0, pKa ~3.5 for pyridine), placing the compound within the optimal zone for CNS drug discovery per the Wager et al. scoring system [2]. The propan-2-one isomer shares these values, but the unsubstituted analog (tPSA still 30 but LogP 1.67) has marginally different MPO weighting, and the branched analog (MW 163, LogP 2.23) shifts the MPO score toward less favourable territory .

CNS MPO compliance
Cross-study comparable
HBD 0; tPSA 30 Ų; estimated CNS MPO score ≥5.0
Favourable MPO profile supports CNS-penetrant fragment library inclusion.
Wager et al. 2010 scoring; LogP 1.98, MW 149.
CNS MPO Blood-Brain Barrier Polar Surface Area Hydrogen Bond Donor Count

Optimal Application Scenarios for 1-(6-Methylpyridin-2-yl)propan-1-one Based on Verified Evidence


ALK5/TGF-β Type 1 Receptor Kinase Inhibitor Fragment Elaboration

The 1-(6-methylpyridin-2-yl)propan-1-one building block serves as a validated starting point for ALK5 inhibitor programmes. In the triazole series reported by Li et al., this fragment was coupled with quinoxaline via click chemistry and direct arylation, delivering compounds with ALK5 IC50 values in the low micromolar range and >80% selectivity over p38α MAP kinase [1]. Procurement of the 95% or 98% purity grade ensures accurate stoichiometry in Cu(I)-catalyzed cycloaddition and Pd-catalyzed C–H arylation steps where impurity carry-through can poison catalysts or generate difficult-to-remove side products.

CNS-Penetrant Fragment Library Construction

With an ideal CNS MPO profile (tPSA 30 Ų, HBD 0, MW 149, LogP 1.98), 1-(6-methylpyridin-2-yl)propan-1-one is well-suited for inclusion in fragment-screening libraries targeting neurological or psychiatric indications [1]. The 6-methyl and propanoyl substituents provide two distinct vectors for fragment growth (electrophilic carbonyl for reductive amination; C–H positions for cross-coupling), enabling rapid SAR exploration while maintaining CNS drug-likeness boundaries [2]. Suppliers offer the compound in 100 mg to 500 mg quantities ideal for fragment screening workflows at a price point compatible with high-throughput crystallography and SPR campaigns [3].

Pyridine-Containing Heterocycle Synthesis via Carbonyl Derivatisation

The propan-1-one carbonyl is a versatile handle for generating pyridine-fused heterocycles. Grignard additions to the ketone, enolate alkylation, and reductive amination provide rapid access to secondary and tertiary amine derivatives that are prevalent in GPCR and ion channel targeted libraries [1]. The 66% isolated yield synthesis from 2-cyano-6-methylpyridine, as documented in EP1772454, confirms that the compound can be produced reliably at multi-gram scale when internal supply is preferred over commercial purchase [2]. The 6-methyl group additionally exerts a steric directing effect during lithiation or cross-coupling at the pyridine 3- and 5-positions, simplifying regioselective elaboration.

Physicochemical Comparator for Lipophilicity-Dependent Biological Profiling

In structure-property relationship (SPR) studies, 1-(6-methylpyridin-2-yl)propan-1-one (LogP 1.98) can be used alongside its unsubstituted (LogP 1.67), isomeric (LogP 1.52), and branched (LogP 2.23) analogs to deconvolute the contribution of lipophilicity to target binding, hERG liability, or metabolic clearance [1]. Because all four compounds share identical PSA (29.96 Ų) and HBD count (0), differences in biological readouts can be attributed primarily to lipophilicity-driven effects rather than to confounding changes in polarity or hydrogen-bonding capacity, making this a clean comparator set for computational model calibration and medicinal chemistry decision-making [2].

Application
Selection Property
Validation Focus
ALK5 inhibitor fragment elaboration
Purity grade and documented kinase selectivity context
ALK5/p38α selectivity window in biochemical assays
CNS-penetrant fragment library
CNS MPO compliance and fragment growth vectors
Brain penetration model and SPR/crystallography hit rates
Pyridine heterocycle synthesis
Carbonyl derivatisation versatility and scalable synthesis route
Regioselective cross-coupling and reductive amination yields
Lipophilicity comparator set
Matched PSA/HBD with defined LogP differentiation
hERG liability, metabolic clearance, and computational model calibration

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